2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is a spirocyclic compound characterized by its unique structural features, including both nitrogen and oxygen atoms integrated into its framework. The molecular formula for this compound is , and it has a molecular weight of approximately 239.19 g/mol. This compound is classified under spirocyclic compounds, which are known for their complex ring structures that can exhibit diverse chemical reactivity and biological activity.
The synthesis of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate typically involves the reaction of 2-oxa-7-azaspiro[3.5]nonane with trifluoroacetic acid. This reaction is conducted under controlled conditions to ensure the formation of the trifluoroacetate salt. Common solvents used in this synthesis include dichloromethane or acetonitrile, with careful monitoring of temperature and pH levels to optimize yield and purity.
In an industrial context, the production of this compound may utilize automated reactors and continuous flow systems to enhance efficiency. Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity levels in the final product. The process requires specific chemical experimental techniques and equipment to ensure reproducibility and safety .
The structure of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate can be depicted using its canonical SMILES notation: C1CNCCC12COC2OC(=O)C(F)(F)F
. This notation highlights the spirocyclic nature of the compound along with the presence of a trifluoroacetate group, which significantly influences its chemical properties.
Property | Value |
---|---|
Molecular Formula | C9H12F3NO3 |
Molecular Weight | 239.19 g/mol |
IUPAC Name | 2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate |
InChI Key | CYGFHPMRGMHDKF-UHFFFAOYSA-N |
The compound undergoes various chemical reactions including:
The reactions are typically carried out under controlled conditions to ensure desired products are formed efficiently. For example:
The mechanism of action for 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways can vary based on the application context, making this compound a subject of interest in medicinal chemistry research .
The physical properties of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate include:
The chemical properties include:
The applications of 2-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate span several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: